

Preventing and detecting S-35 contamination in the laboratory

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfur-35

Cat. No.: B081441

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Technical Support Center: Sulfur-35 Handling

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing and detecting **Sulfur-35** (S-35) contamination in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary concerns when working with **Sulfur-35**?

A1: The primary concern with S-35 is the risk of internal exposure through ingestion, inhalation, or absorption through the skin, as it is a low-energy beta emitter that is not easily detected by standard Geiger counters during use.^{[1][2]} Some S-35 labeled compounds, particularly methionine and cysteine, can be volatile, leading to airborne contamination of laboratory surfaces and equipment such as incubators, centrifuges, and refrigerators.^{[3][4][5]} This contamination is easily transferable and can accumulate over time.^[4]

Q2: What immediate steps should I take if I suspect S-35 contamination?

A2: If you suspect contamination, the first step is to stop work and contain the potential spill. Cordon off the affected area to prevent further spread. Immediately begin survey procedures, starting with a wipe test of the suspected area, your gloves, and lab coat.

Q3: How do I effectively detect S-35 contamination?

A3: The most reliable method for detecting S-35 contamination is a wipe test analyzed with a Liquid Scintillation Counter (LSC).[1][2][3] Standard Geiger-Mueller (GM) survey meters have very low efficiency for S-35's low-energy beta particles and may not detect low-level contamination.[3][4] When using a GM meter, the probe must be very close to the surface (approximately 1 cm) to be effective.[1]

Q4: What are the key preventative measures to avoid S-35 contamination?

A4: To prevent S-35 contamination, it is crucial to:

- Designate a specific work area: Clearly mark an area for S-35 use only.[1][2]
- Use appropriate Personal Protective Equipment (PPE): This includes a full-length lab coat, safety glasses, and two pairs of disposable gloves.[2]
- Handle volatile compounds in a fume hood: S-35 labeled methionine and cysteine should be handled in a certified fume hood to control volatile contaminants.[3][6]
- Use absorbent coverings: Work on spill trays lined with absorbent paper to contain any potential spills.[7][8]
- Regularly monitor your work area: Perform wipe tests after each experiment to ensure the area is clean.[9]

Q5: What should I do if I find removable S-35 contamination?

A5: For removable contamination, use a commercial radiation contamination remover and disposable paper towels to clean the affected area.[1] Dispose of the cleaning materials in the designated radioactive waste container. After cleaning, perform another wipe test to confirm that the contamination has been removed to acceptable levels.

Q6: What if the contamination cannot be removed?

A6: If contamination is not removable, the equipment or area must be clearly labeled with "CAUTION: RADIOACTIVE MATERIAL," indicating the isotope (S-35), the date of

measurement, and the measured contamination level.[1][2] Inform your lab mates and the Radiation Safety Officer (RSO).[1][2]

Q7: How can I minimize volatile S-35 contamination in incubators and freezers?

A7: To trap volatile S-35, place a container of activated charcoal or copper sponges inside incubators and freezers where S-35 is used or stored.[3][4][6] For cell culture in incubators, consider using sealed containers or placing a tray of charcoal alongside your cultures.[6][10]

Q8: What is the proper procedure for disposing of S-35 waste?

A8: S-35 waste should be segregated from other radioactive and non-radioactive waste.[5] Solid waste is typically managed through decay-in-storage programs.[3] Liquid scintillation vials and other liquid wastes have specific disposal protocols that must be followed according to your institution's and local regulations.[3]

Data Presentation

Table 1: Physical Properties of **Sulfur-35**

Property	Value
Half-Life	87.4 days[1][2]
Beta Energy (Maximum)	0.167 MeV[1][3]
Beta Energy (Average)	0.049 MeV[1][3]
Maximum Beta Range in Air	24 cm[1][3]
Maximum Beta Range in Water/Tissue	0.32 mm[1][5]
Maximum Beta Range in Plexiglas	0.25 mm[1][5]

Table 2: Detection Methods for **Sulfur-35**

Detection Method	Efficiency	Notes
Liquid Scintillation Counting (Wipe Test)	~90% [11]	Preferred method for detecting removable contamination. [3]
Geiger-Mueller (GM) Survey Meter (Pancake Probe)	4-10% [1] [11] [12]	Must be used within 1 cm of the surface. [1] Not reliable for low-level contamination. [4]

Experimental Protocols

Detailed Protocol for S-35 Wipe Test

This protocol outlines the steps for performing a wipe test to detect removable S-35 contamination.

Materials:

- Filter paper or cotton swabs
- Scintillation vials
- Scintillation fluid
- Forceps
- Gloves
- Permanent marker
- Liquid Scintillation Counter (LSC)
- Diagram of the survey area

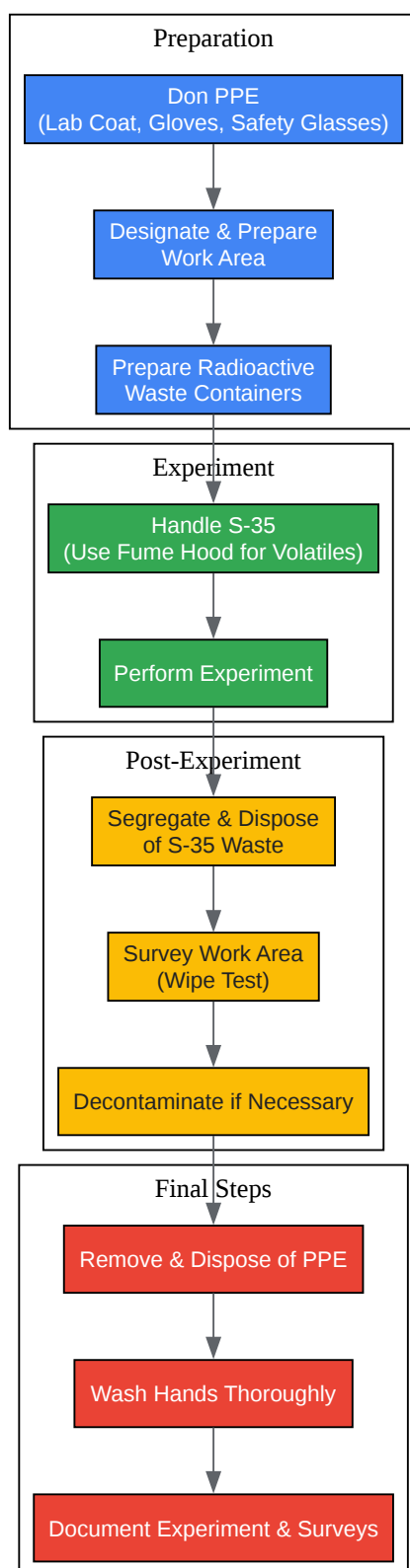
Procedure:

- Preparation:
 - Put on appropriate PPE (lab coat, safety glasses, two pairs of gloves).

- Prepare a diagram of the area to be surveyed, indicating and numbering each location that will be wiped.
- Label scintillation vials corresponding to the numbered locations on your diagram. Include a vial for a background control.
- Wipe Sampling:
 - For each location, use a new piece of filter paper or a cotton swab, slightly moistened with ethanol or deionized water.
 - Using forceps, wipe an area of approximately 100 cm² (4x4 inches) with firm pressure.[\[9\]](#)
[\[13\]](#)
 - Place the wipe into the corresponding labeled scintillation vial.
 - Take a background wipe by handling a clean, unused wipe in the same manner without touching any surfaces and place it in the background control vial.
- Sample Analysis:
 - Add the appropriate amount of scintillation cocktail to each vial.
 - Cap the vials securely and shake gently to ensure the wipe is fully immersed in the fluid.
 - Load the vials into the LSC, placing the background control vial in the first position.
 - Run the counting protocol for S-35.
- Data Interpretation:
 - Record the results in disintegrations per minute (DPM) or counts per minute (CPM).
 - An area is generally considered contaminated if the removable contamination level exceeds 200 DPM above background.[\[9\]](#) However, action levels may vary by institution.
 - If contamination is detected, proceed with decontamination procedures and re-survey the area.

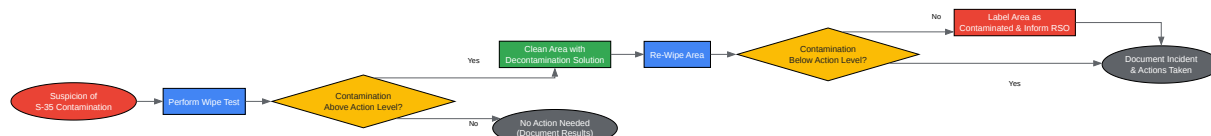
- Record Keeping:
 - Maintain a record of all wipe test results, including the date, a diagram of the surveyed area, the results for each location, and any corrective actions taken. These records should be available for inspection.^[9]

Visualizations



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Caption: Workflow for safely handling S-35 in a laboratory setting.



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Caption: Troubleshooting guide for a suspected S-35 contamination event.

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- To cite this document: BenchChem. [Preventing and detecting S-35 contamination in the laboratory]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081441#preventing-and-detecting-s-35-contamination-in-the-laboratory>]

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